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Compound of Interest

Compound Name: Luteolin-3',7-di-O-glucoside

Cat. No.: B191750

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid
glycoside. The information is intended for researchers, scientists, and professionals in the field
of drug development and natural product chemistry, offering a detailed look into the structural
elucidation of this compound.

Core Spectroscopic Data

The structural identity of Luteolin-3',7-di-O-glucoside is established through the combined
application of tH NMR, 3C NMR, and mass spectrometry. These techniques provide detailed
information about the molecular framework, the connectivity of atoms, and the overall
molecular weight.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the *H and 3C NMR chemical shifts for Luteolin-3',7-di-O-
glucoside, assigned based on data for closely related compounds such as luteolin 7,3'-di-O-[3-
glucoside.[1]

Table 1: *H NMR Spectroscopic Data of Luteolin-3',7-di-O-glucoside[1]
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Chemical Shift (8)

Coupling Constant

Proton Multiplicity .
ppm (J) in Hz

H-3 ~6.75 S

H-6 ~6.46 d 2.0

H-8 ~6.82 d 2.0

H-2' ~7.43 d 2.0

H-5' ~6.89 d 8.0

H-6' ~7.46 dd 8.0, 2.0

H-1" (7-O-Glc) 5.08 d 75

H-1" (3'-O-Glc) 5.01 d 7.6

Sugar Protons 3.15-3.73 m

5-OH 12.99 S

Note: Chemical shifts are referenced to DMSO-de and may vary slightly depending on the

solvent and experimental conditions. Data is inferred from Luteolin 7,3'-di-O-f3-glucoside.

Table 2: 13C NMR Spectroscopic Data of Luteolin-3',7-di-O-glucoside[2][3]
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Carbon Chemical Shift (6) ppm
C-2 164.3
C-3 103.2
C-4 181.8
C-5 161.3
C-6 98.3
C-7 162.5
C-8 94.9
C-9 157.0
C-10 105.5
C-1 121.7
C-2' 116.1
C-3 145.7
C-4' 150.1
C-5 117.3
C-6' 119.2
7-O-Glucoside

c-1" 100.0
c-2" 73.2
c-3" 77.2
C-4" 69.6
C-5" 76.5
C-6" 60.6
3'-O-Glucoside
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c-1" 104.4
c-2" 74.5
c-3" 77.9
c-4™ 70.8
c-5" 76.8
C-6™ 61.9

Note: Chemical shifts are referenced to DMSO-ds. Assignments are based on data for Luteolin-
7-O-glycosides and may require further 2D NMR analysis for unambiguous confirmation.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the
determination of the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Luteolin-3',7-di-O-glucoside

] Molecular
Technique lon Mode Observed miz Note
Formula
Corresponds to
- 603.1310 the sodium
HR-ESI-MS Positive C27H30016
[M+Na]* adduct of the
molecule.[3]
Represents the
LC-gToF-MS Negative 609 [M-H]~ C27H30016 deprotonated

molecule.[4]

Key fragment

ions correspond

MS/MS ) to the loss of one
) Negative 447, 285
Fragmentation and two glucosyl
moieties,
respectively.[4]
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Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation.
The following sections outline the general experimental procedures for NMR and MS analysis
of flavonoid glycosides.

NMR Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the purified Luteolin-3',7-di-O-
glucoside is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-ds).
Tetramethylsilane (TMS) is typically used as an internal standard.

 Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker
AVANCE DRX-600, operating at 600 MHz for *H and 150 MHz for 13C nuclei.[3]

o Data Acquisition:

o 'H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a
good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

o 13C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A
wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of 13C, a
larger number of scans and a longer acquisition time are necessary.

o 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

performed.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic
acid or ammonium acetate to promote ionization.

 Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is
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commonly used.[4]

o Data Acquisition:

o lonization: Electrospray ionization (ESI) is the most common technique for analyzing
flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation of the
parent molecule. Analysis is typically performed in both positive and negative ion modes to
obtain comprehensive information.

o Full Scan MS: The instrument is first operated in full scan mode to determine the m/z of
the molecular ion ([M+H]*, [M+Na]*, or [M-H]).

o Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and
subjected to collision-induced dissociation (CID). The resulting fragment ions provide
insights into the structure of the aglycone and the nature and position of the sugar
moieties.[4][5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation
of a natural product like Luteolin-3',7-di-O-glucoside using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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